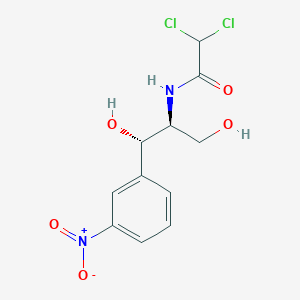

(S,S)-meta-nitro-Chloramphenicol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereochemical Control of S,s Meta Nitro Chloramphenicol

Retrosynthetic Strategies for the Amphenicol Framework

The fundamental approach to synthesizing molecules within the amphenicol class, including the meta-nitro analogue, involves a strategic disconnection of the target molecule into simpler, accessible starting materials. A common retrosynthetic analysis for the amphenicol framework identifies the final amide bond and the core C1-C2 carbon-carbon bond of the propanediol (B1597323) backbone as key points for disconnection. researchgate.netslideshare.net

A prevalent strategy envisions the target (S,S)-amino alcohol as being derived from a chiral oxazoline (B21484) intermediate. rsc.orgnih.gov This oxazoline, which locks in the relative and absolute stereochemistry, is formed through a powerful carbon-carbon bond-forming reaction, typically an asymmetric aldol (B89426) reaction between an isocyanoacetate and the corresponding aldehyde—in this case, meta-nitrobenzaldehyde. rsc.org

An alternative and equally potent retrosynthetic pathway involves the nitroaldol (Henry) reaction. organic-chemistry.orgnih.gov This approach disconnects the 2-amino-1,3-propanediol (B45262) structure back to nitroethanol and an aldehyde. This method is particularly direct as it introduces a nitro group that can be subsequently reduced to the required amine functionality at the C2 position. Both strategies converge on meta-nitrobenzaldehyde as a key starting material, focusing the primary synthetic challenge on the stereocontrolled construction of the propanediol chain.

Enantioselective Methodologies for the (S,S) Configuration

Achieving the (S,S) configuration is the cornerstone of the synthesis. This requires methodologies that can differentiate between the enantiotopic faces of a prochiral substrate to build the chiral centers with a high degree of fidelity.

The success of the asymmetric synthesis hinges on the development of effective chiral catalysts. For the amphenicol framework, several catalytic systems have been optimized to provide high levels of stereocontrol.

A notable system involves the cooperative catalysis of a silver(I) salt, such as Ag₂O, with a chiral ligand derived from cinchona alkaloids. nih.govrsc.org These ligands, typically amino phosphines, possess both Brønsted and Lewis basic sites that activate isocyanoacetate pronucleophiles for addition to aldehydes. rsc.org For the synthesis of natural (-)-chloramphenicol, which has the (1R,2R) configuration, ligands derived from cinchonine (B1669041) are often used. rsc.org To achieve the target (S,S) enantiomer, the pseudoenantiomeric ligand, such as one derived from cinchonidine, would be employed to reverse the facial selectivity of the reaction.

Another highly effective class of catalysts is based on copper(II) complexes. Ligand-enabled copper(II)-catalyzed Henry reactions utilize chiral biphenyl (B1667301) amino alcohol ligands to direct the addition of nitroalkanes to aldehydes, establishing the vicinal stereocenters with excellent stereocontrol. organic-chemistry.orgnih.govacs.org The catalyst's geometry, dictated by the chiral ligand, creates a chiral environment that forces the reaction to proceed with high enantio- and diastereoselectivity. Optimization of such catalysts involves fine-tuning the ligand structure and reaction conditions to maximize yield and stereopurity.

| Catalyst System | Chiral Ligand Type | Target Reaction | Reported Stereoselectivity (for amphenicol core) |

| Ag₂O / Chiral Ligand | Cinchona Alkaloid Amino Phosphine (B1218219) | Asymmetric Isocyanoacetate Aldol | Up to 93% ee, 92:8 dr researchgate.net |

| Cu(OTf)₂ / Chiral Ligand | Biphenyl Amino Alcohol | Asymmetric Henry (Nitroaldol) | Excellent stereocontrol reported organic-chemistry.orgnih.gov |

| TiCl₄ / Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol | High diastereoselectivity researchgate.net |

| Chiral Urea | Cinchona Alkaloid-derived Urea | Asymmetric Aldol | High enantioselectivity researchgate.net |

Table 1: Overview of selected chiral catalyst systems utilized in the asymmetric synthesis of the amphenicol core. The stereoselectivity data is based on the synthesis of chloramphenicol (B1208) analogues and serves as a benchmark for the synthesis of the (S,S)-meta-nitro isomer.

The asymmetric aldol and Henry reactions are the two preeminent methods for constructing the phenylpropanediol backbone with the desired stereochemistry.

The asymmetric isocyanoacetate aldol reaction (IAR) provides a concise route to the amphenicol core. rsc.orgrsc.org In the context of synthesizing (S,S)-meta-nitro-Chloramphenicol, meta-nitrobenzaldehyde would be reacted with an isocyanoacetate ester in the presence of a silver(I)/chiral phosphine catalyst system. nih.gov The use of a cinchonidine-derived ligand is anticipated to favor the formation of the (4R,5S)-oxazoline, the direct precursor to the (1S,2S)-amino alcohol. This intermediate can then be converted to the final product through a sequence of ring-opening, ester reduction, and N-acylation. rsc.org

The asymmetric Henry (nitroaldol) reaction offers a powerful alternative. A unified strategy for amphenicol antibiotics has been developed based on a catalytic syn-selective Henry reaction. organic-chemistry.orgnih.gov This approach would involve the reaction of meta-nitrobenzaldehyde with nitroethanol, catalyzed by a copper(II)-chiral ligand complex. organic-chemistry.org This reaction directly forges the challenging syn-2-amino-1,3-diol structural unit with the nitro group already in place for later reduction to the amine. This method has been successfully applied to a range of aryl aldehydes, demonstrating its robustness. acs.org

| Reaction | Key Substrates | Catalyst System Example | Key Intermediate |

| Asymmetric Aldol (IAR) | meta-Nitrobenzaldehyde, Isocyanoacetate Ester | Ag₂O / Cinchonidine-derived ligand | (4R,5S)-oxazoline rsc.orgnih.gov |

| Asymmetric Henry | meta-Nitrobenzaldehyde, Nitroethanol | Cu(II) / Chiral Biphenyl Amino Alcohol | (1S,2S)-1-(3-nitrophenyl)-2-nitropropane-1,3-diol organic-chemistry.orgnih.gov |

Table 2: Comparison of the primary asymmetric reactions for the synthesis of the (S,S)-meta-nitro-phenylpropanediol core.

Diastereoselective Control in Synthetic Pathways to the (S,S) Isomer

Beyond enantioselectivity, controlling the relative stereochemistry of the two stereocenters is critical. The desired (S,S) isomer possesses a syn relationship between the C1-hydroxyl and C2-amino groups (often referred to as the threo diastereomer in older nomenclature).

In the silver-catalyzed asymmetric isocyanoacetate aldol reaction, diastereoselectivity is inherently linked to the reaction mechanism, which proceeds through a rigid transition state. The process is highly diastereoselective, typically favoring the formation of the trans-substituted oxazoline. rsc.orgresearchgate.net This trans-oxazoline, upon hydrolysis, directly yields the desired syn-amino alcohol. For example, in the synthesis of (-)-chloramphenicol, diastereomeric ratios of up to 92:8 (trans:cis) have been achieved. researchgate.net

Similarly, the ligand-enabled copper(II)-catalyzed Henry reaction has been specifically developed to be syn-selective. organic-chemistry.org The chiral ligand enforces a specific orientation of the substrates in the catalyst's coordination sphere, leading to the preferential formation of the syn-nitrodiol product. This high level of diastereocontrol is crucial for avoiding the formation of the inactive anti (or erythro) diastereomers and simplifies purification processes.

Synthetic Routes to Meta-Nitro Substituted Phenylpropanediol Derivatives

The synthesis of the specific meta-nitro substituted target molecule begins with commercially available meta-nitrobenzaldehyde. The strategies outlined previously are directly applicable.

A plausible synthetic route would commence with the asymmetric Henry reaction between meta-nitrobenzaldehyde and nitroethanol, catalyzed by a suitable copper(II)-chiral ligand complex to yield (1S,2S)-1-(3-nitrophenyl)-2-nitropropane-1,3-diol with high stereopurity. organic-chemistry.orgnih.gov The subsequent steps would involve:

Reduction of the aliphatic nitro group: Selective reduction of the C2 nitro group to an amine, often achieved through catalytic hydrogenation, yields the corresponding amino diol.

N-acylation: The resulting primary amine is then acylated with dichloroacetyl chloride or a related agent to install the characteristic dichloroacetamide side chain.

Alternatively, using an asymmetric aldol approach, meta-nitrobenzaldehyde would be reacted with an isocyanoacetate to form a (4R,5S)-oxazoline intermediate. rsc.org This would be followed by:

Oxazoline ring-opening: Acid-catalyzed methanolysis opens the ring to afford the methyl ester of the amino alcohol.

N-acylation: Acylation of the amine with dichloroacetyl chloride.

Ester reduction: Chemoselective reduction of the ester group to the primary alcohol completes the synthesis of the diol backbone. rsc.orgnih.gov

Innovations in Total Synthesis Approaches for Stereochemically Defined Analogues

Recent advancements in synthetic methodology offer innovative and efficient pathways to chloramphenicol and its analogues. These modern approaches often improve scalability, safety, and stereocontrol.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amphenicol antibiotics. organic-chemistry.org Multi-step continuous flow manipulations, including hydrogenation and amidation, allow for rapid, scalable synthesis with enhanced safety and minimal waste, which is particularly advantageous when handling energetic materials like nitro compounds. organic-chemistry.org

Chemoenzymatic synthesis represents another frontier. rsc.org An engineered L-threonine transaldolase has been used to convert 4-nitrobenzaldehyde (B150856) into a key amino acid precursor with exceptional conversion and stereoselectivity. rsc.org Such biocatalytic steps could be adapted for meta-nitrobenzaldehyde, offering a green and highly efficient entry point into the synthetic sequence.

Other key innovations that have been applied to the synthesis of the amphenicol scaffold include:

Sharpless Asymmetric Epoxidation and Aminohydroxylation: These methods can be used to set the stereocenters on an alkene precursor, such as an ester of meta-nitrocinnamic acid. researchgate.netresearchgate.netstackexchange.com

Chiral Auxiliary-Mediated Reactions: The Evans asymmetric aldol reaction, using a chiral oxazolidinone auxiliary, provides reliable diastereocontrol in the formation of the C1-C2 bond. researchgate.netresearchgate.net

These innovative strategies highlight the continuing evolution of asymmetric synthesis, providing a versatile and powerful toolkit for the construction of stereochemically defined molecules like this compound. researchgate.netthieme-connect.com

Stereochemical Characterization and Advanced Analytical Methodologies

Chromatographic Separation Techniques for Enantiomers and Diastereomers (e.g., SFC, UHPLC-MS/MS)

The separation of chloramphenicol (B1208) isomers presents a significant analytical challenge due to their structural similarities. While reversed-phase liquid chromatography (RP-LC) can separate the diastereomeric pairs (RR/SS from RS/SR), it is incapable of resolving the enantiomers within each pair. wur.nltandfonline.com

To achieve complete separation of all eight isomers, including (S,S)-meta-nitro-Chloramphenicol, chiral liquid chromatography is essential. nih.govwur.nl Chiral stationary phases (CSPs) are employed to create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. One study utilized a Waters Trefoil Amy1 column with a mobile phase of CO2 and a mixture of methanol (B129727), isopropanol, and ethanol (B145695) with 0.1% ammonium (B1175870) hydroxide (B78521) to separate chloramphenicol enantiomers. frontiersin.org

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the analysis of chloramphenicol isomers at trace levels. nih.govnih.gov Chiral UHPLC methods, often employing polysaccharide-based or protein-based CSPs like α1-acid glycoprotein (B1211001) (AGP) columns, have been successfully developed to separate all chloramphenicol stereoisomers. nih.govwur.nlwhiterose.ac.uk Isocratic elution on a chiral AGP column has been shown to provide reproducible retention and resolution of the isomers. nih.gov

A study detailing the analysis of eight chloramphenicol isomers in urine reported the use of a chiral AGP column with isocratic elution to achieve separation. nih.gov Another method for analyzing chloramphenicol residues in honey also utilized chiral LC-MS/MS to identify and quantify the four para-substituted stereoisomers. tandfonline.com

Table 1: Chromatographic Conditions for Separation of Chloramphenicol Isomers

| Technique | Column | Mobile Phase | Detection | Reference |

| Chiral SFC | Waters Trefoil Amy1 (2.5 µm, 2.1mm X 50mm) | CO2 (A) and 1:1:1 methanol:isopropanol:ethanol with 0.1% ammonium hydroxide (B) | MS/MS (QqQ) | frontiersin.org |

| Chiral UHPLC | α1-acid glycoprotein (AGP) column (5 µm, 2.0x150 mm) | Isocratic elution | MS/MS | nih.govwur.nl |

| Chiral LC | AGP column (5µm, 100 x 2mm) | 10mM ammonium acetate (B1210297) 90:10 dH2O | MS/MS (QqQ) | whiterose.ac.uk |

| RP-UHPLC | ACQUITY UPLC BEH C18 (1.7 µm, 2.1x100 mm) | Methanolic gradient | MS/MS | wur.nl |

| RP-HPLC | C18 column | Methanol:water mixtures | UV (254 nm) | nih.gov |

This table is based on data from the text and is not exhaustive.

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure and stereochemistry of this compound.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is a cornerstone for the identification of chloramphenicol isomers. nih.govnih.gov While all isomers have the same precursor ion (m/z 321 in negative ion mode), their fragmentation patterns can differ, providing a basis for discrimination. wur.nl For instance, the product ion at m/z 152 is highly abundant for para-isomers but absent for meta-isomers. wur.nl Furthermore, differences in fragmentation can be observed between the RR/SS and RS/SR diastereomers. wur.nl However, MS/MS alone is often insufficient for complete discrimination of all isomers, necessitating its coupling with a chiral separation technique. nih.govwur.nl High-resolution mass spectrometry (HRMS) offers enhanced selectivity and sensitivity for the detection and confirmation of chloramphenicol residues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can be used to determine the stereochemistry of molecules. wikipedia.org While direct NMR analysis may not distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the diastereomeric complexes formed, allowing for their quantification. wikipedia.orglibretexts.org Detailed 1H and 13C NMR data, often provided with reference standards, are crucial for the definitive structural confirmation of this compound. mdpi.com

Advanced Purity and Isomeric Excess Determination Methods

Ensuring the purity and, critically, the isomeric excess of a single enantiomer like this compound is vital. The analytical methods described above, particularly chiral chromatography, are the primary means for determining isomeric purity.

By achieving baseline separation of the desired isomer from all other stereoisomers, the peak area of each isomer can be integrated. The isomeric excess (ee) can then be calculated using the following formula:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Quantitative NMR (qNMR) can also be employed to determine enantiomeric purity, often through the use of chiral solvating agents that induce separate signals for each enantiomer. libretexts.org The accuracy of these methods is dependent on achieving good resolution and signal-to-noise ratios. wikipedia.org For instance, a study on determining the enantiomeric purity of various active pharmaceutical ingredients highlighted the use of q-NMR with chiral solvating agents to distinguish and quantify enantiomers. libretexts.org

The validation of these analytical methods is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govscispace.com For example, a validated UHPLC-MS/MS method for chloramphenicol analysis demonstrated good linearity, with correlation coefficients (R²) typically above 0.99. nih.gov

Molecular Mechanisms of Action and Biotransformation

Ribosomal Inhibition Mechanisms

(S,S)-meta-nitro-Chloramphenicol targets the larger 50S subunit of the bacterial ribosome, effectively halting the process of peptide bond formation.

The mode of action for chloramphenicol (B1208) and its analogs involves binding to the 50S ribosomal subunit, which ultimately inhibits protein synthesis. researchgate.net This interaction specifically occurs within the peptidyl transferase center (PTC), a critical region for catalysis. The binding site is predominantly composed of nucleotides from the 23S ribosomal RNA (rRNA), with minimal contact with ribosomal proteins. nih.gov Key nucleotides involved in this interaction include U2504, A2451, and C2452. nih.gov The nitrobenzyl ring of the chloramphenicol molecule engages in a π-stacking interaction with the base of C2452. nih.gov This binding prevents the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site of the PTC, thereby obstructing the elongation of the polypeptide chain. nih.govnih.gov

By binding to the A-site of the peptidyl transferase center (PTC), chloramphenicol and its derivatives physically obstruct the accommodation of the aminoacyl moiety of incoming aa-tRNAs. nih.gov This direct competition prevents the formation of a peptide bond between the growing polypeptide chain at the P-site and the new amino acid at the A-site. researchgate.net While generally considered a bacteriostatic agent that inhibits bacterial growth, at high concentrations or against specific bacteria, it can be bactericidal. researchgate.net The binding of these compounds to the PTC effectively modulates its function, leading to a cessation of protein synthesis. nih.gov

Stereoselective Interactions at the Molecular Target

The biological activity of chloramphenicol is highly dependent on its stereochemistry. Research has indicated that bacterial metabolism of chloramphenicol can be stereoselective. nih.gov Specifically, the naturally occurring D-threo isomer, which corresponds to the (R,R) configuration, is the active form that binds to the ribosome and inhibits protein synthesis. nih.gov Studies have shown that the (R,R)-(-)-chloramphenicol enantiomer is subject to significant metabolic transformation by certain environmental bacteria, whereas the (S,S)-(+)-enantiomer is not metabolized. nih.gov This suggests a lack of historical selective pressure for bacteria to evolve metabolic pathways for the (S,S) isomer. nih.gov The precise interactions of the this compound isomer at the molecular target are less characterized, but the stereochemistry is crucial for its biological activity.

Biotransformation Pathways and Molecular Metabolite Formation

This compound can be chemically modified by bacterial enzymes, leading to its inactivation. The primary pathways for its biotransformation are nitroreduction and acetylation.

One of the earliest described mechanisms of chloramphenicol resistance is the reduction of its aromatic nitro group. researchgate.net This process is catalyzed by enzymes known as nitroreductases. researchgate.netnih.gov These enzymes, such as NfsB from Haemophilus influenzae, can reduce the nitro group of chloramphenicol to an amino group, forming amino-chloramphenicol. researchgate.netnih.gov This metabolite has significantly weaker antibacterial activity. researchgate.net Nitroreductases are typically flavoproteins that utilize NAD(P)H as a reducing equivalent. nih.gov The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

Table 1: Key Enzymes in Chloramphenicol Nitroreduction

| Enzyme | Organism | Function |

| NfsB | Haemophilus influenzae | Catalyzes the reduction of the chloramphenicol nitro group to an amino group. nih.gov |

| Nitroreductases | Various bacteria | A class of enzymes responsible for the reduction of nitroaromatic compounds. researchgate.netnih.gov |

The most common mechanism of chloramphenicol resistance is enzymatic acetylation. researchgate.net This reaction is catalyzed by chloramphenicol acetyltransferase (CAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol. This modification prevents the antibiotic from binding to the ribosome. While less common, amide hydrolysis, which would cleave the dichloroacetyl tail from the 2-amino-1,3-propanediol (B45262) core, is another potential but less significant biotransformation pathway. nih.gov

Molecular Basis of Resistance Mechanisms: Chloramphenicol Acetyltransferase (CAT) and Efflux Systems

Bacterial resistance to chloramphenicol and its analogs, such as this compound, is a significant clinical challenge. This resistance is primarily mediated by two major molecular strategies: enzymatic inactivation of the antibiotic and active extrusion from the bacterial cell via efflux pumps. oup.comnih.govasm.org These mechanisms prevent the antibiotic from reaching its ribosomal target, thereby rendering it ineffective. nih.govwikipedia.org

Chloramphenicol Acetyltransferase (CAT)

The most prevalent mechanism of acquired resistance to chloramphenicol is its enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT). oup.comdrugbank.comnih.gov CAT is a bacterial enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxyl group of chloramphenicol. nih.govdrugbank.com This acetylation results in the formation of 3-O-acetyl-chloramphenicol, a derivative that is unable to bind to the 50S ribosomal subunit, thus failing to inhibit protein synthesis. wikipedia.orgdrugbank.com

The catalytic mechanism of CAT is well-characterized. ebi.ac.uk A highly conserved histidine residue (His195 in the type III enzyme) within the enzyme's active site acts as a general base. wikipedia.orgebi.ac.ukasm.orgebi.ac.uk It abstracts a proton from the 3-hydroxyl group of the chloramphenicol molecule. ebi.ac.ukasm.org The resulting alkoxide ion then performs a nucleophilic attack on the carbonyl carbon of the acetyl group of acetyl-CoA, leading to the formation of the acetylated antibiotic and free coenzyme A. ebi.ac.uk The structure of CAT is typically a trimer of identical subunits, where the active site is located at the interface between adjacent subunits. wikipedia.orgebi.ac.uk

Historically, CAT enzymes are classified into different types, primarily I, II, and III, based on their biochemical properties and sequence. nih.govebi.ac.uk While all types effectively acetylate chloramphenicol, they can exhibit different substrate specificities. nih.govnih.gov For instance, CATI has a broader substrate versatility and can confer resistance to the structurally distinct antibiotic, fusidic acid, in addition to chloramphenicol. nih.govnih.govumich.edu

Table 1: Characteristics of Major Chloramphenicol Acetyltransferase (CAT) Types

| Feature | CAT I | CAT II | CAT III |

| Primary Substrate | Chloramphenicol | Chloramphenicol | Chloramphenicol |

| Other Substrates | Fusidic Acid nih.govnih.gov | Generally sensitive to thiol-reactive reagents asm.org | Specific for Chloramphenicol nih.govnih.gov |

| Prevalence | Most prevalent in pathogenic bacteria like E. coli, S. enterica nih.gov | Less common, found in E. coli and H. influenzae asm.org | Extensively studied, found in E. coli nih.govwikipedia.org |

| Structural Notes | Broader substrate-binding pocket compared to CATIII nih.govnih.gov | Modest sequence identity to CATI and CATIII nih.gov | Well-defined structure with His195 as the key catalytic residue wikipedia.orgebi.ac.uk |

Efflux Systems

A second major mechanism of resistance involves the active transport of chloramphenicol out of the bacterial cell by membrane-bound efflux pumps. nih.govasm.org These protein systems function to reduce the intracellular concentration of the antibiotic to sub-toxic levels. nih.govasm.org Efflux pumps are a significant cause of multidrug resistance (MDR) because a single pump can often recognize and extrude a wide variety of structurally unrelated compounds, including different classes of antibiotics, detergents, and biocides. nih.govijpsr.comnih.gov

Several superfamilies of transport proteins include pumps capable of exporting chloramphenicol. The most clinically relevant belong to the Resistance-Nodulation-Division (RND) family, particularly in Gram-negative bacteria, and the Major Facilitator Superfamily (MFS), which is predominant in Gram-positive bacteria. nih.govnih.gov

Resistance-Nodulation-Division (RND) Family: These are complex tripartite systems that span the inner membrane, periplasm, and outer membrane of Gram-negative bacteria. nih.govnih.gov They function as proton-drug antiporters and are major contributors to intrinsic and acquired resistance to a broad spectrum of drugs, including chloramphenicol. nih.govnih.gov The AcrAB-TolC system in Escherichia coli is a well-studied example. researchgate.net

Major Facilitator Superfamily (MFS): MFS transporters are single-polypeptide secondary carriers found in virtually all organisms. In bacteria, they represent a common mechanism for antibiotic efflux. nih.gov Examples include the NorA pump in Staphylococcus aureus and specific chloramphenicol exporters found in various species. nih.gov

The activity of these pumps can be demonstrated experimentally using efflux pump inhibitors (EPIs). Compounds like reserpine (B192253) and Phe-Arg-β-naphthylamide (PAβN) can block the function of these pumps, thereby restoring bacterial susceptibility to the antibiotic. nih.govscilit.com

Table 2: Major Efflux Pump Superfamilies Involved in Chloramphenicol Resistance

| Superfamily | Energy Source | Key Examples in Resistance | Bacterial Type |

| Resistance-Nodulation-Division (RND) | Proton Motive Force nih.gov | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) researchgate.net | Primarily Gram-Negative nih.govnih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force nih.gov | NorA (S. aureus), PmrA (S. pneumoniae) nih.gov | Gram-Positive and Gram-Negative nih.gov |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis ijpsr.com | MsrA (S. aureus), LmrA (Lactococcus lactis) | Gram-Positive and Gram-Negative |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | EmrE (E. coli) | Gram-Positive and Gram-Negative |

Computational Chemistry and Molecular Modeling Studies of S,s Meta Nitro Chloramphenicol

Ligand-Based and Structure-Based Computational Drug Design Methodologies

Computational drug design for chloramphenicol (B1208) analogues utilizes both ligand-based and structure-based approaches.

Ligand-based design focuses on the knowledge of other molecules that bind to the biological target of interest. This approach is useful when the 3D structure of the target is not known. For chloramphenicol, this would involve studying a series of known active and inactive analogues to build a pharmacophore model, which defines the essential steric and electronic features required for bioactivity.

Structure-based design , on the other hand, relies on the 3D structure of the biological target, which for chloramphenicol is primarily the 50S ribosomal subunit. nih.gov With the known crystal structures of chloramphenicol bound to the ribosome, researchers can design new derivatives that are predicted to have improved binding affinity or a better resistance profile. nih.gov

Molecular Docking Simulations for Predictive Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

Predicting Binding Modes: For chloramphenicol analogues, docking simulations can predict how they will bind within the peptidyl transferase center (PTC) of the bacterial ribosome. nih.gov These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the antibiotic's inhibitory action. nih.gov For instance, studies have shown that the hydroxyl groups and the carbonyl group of the dichloroacetamide moiety of chloramphenicol form critical hydrogen bonds with the 23S rRNA nucleotides. nih.gov

Screening for New Inhibitors: Docking can also be used in virtual screening campaigns to identify new potential inhibitors from large compound libraries that might bind to the same site. nih.govmdpi.com

A hypothetical docking study of (S,S)-meta-nitro-Chloramphenicol would analyze its fit into the chloramphenicol binding pocket and compare its interaction profile with that of the parent drug.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a complex over time. nih.govsciforum.net

Assessing Stability: MD simulations can be used to assess the stability of the ligand-receptor complex predicted by docking. nih.gov For a chloramphenicol analogue, an MD simulation would show how the ligand and the binding site residues move and adapt to each other, providing a more realistic picture of the binding.

Understanding Resistance: These simulations can also shed light on mechanisms of resistance. For example, they can be used to study how mutations in the ribosome affect the binding and dynamics of chloramphenicol and its derivatives. nih.gov

Exploring Conformational Space: MD simulations allow for the exploration of the conformational flexibility of the ligand and the target, which is crucial for understanding the binding process. sciforum.net Studies on chloramphenicol have used MD simulations to investigate its interaction with the ribosome and leader peptides. sciforum.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling (e.g., HOMO/LUMO Analysis)

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules.

Electronic Properties: QM methods can calculate properties like the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are important for understanding the reactivity of a molecule and its ability to participate in interactions like hydrogen bonding and stacking.

Reactivity Profiling: For a compound like this compound, QM calculations could be used to understand how the meta-nitro group influences the electronic properties of the aromatic ring and the rest of the molecule, which could affect its binding affinity and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Predicting Activity: A QSAR model for chloramphenicol analogues would be built using a dataset of compounds with known antibacterial activities. nih.govresearchgate.net The model would then be used to predict the activity of new, unsynthesized analogues.

Guiding Optimization: By identifying the key molecular descriptors (e.g., hydrophobicity, electronic properties, size) that are correlated with activity, QSAR models can guide the optimization of the lead compound to design more potent derivatives. nih.govresearchgate.net For instance, a QSAR study might reveal that a certain level of hydrophobicity in a specific part of the molecule is beneficial for activity.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. mdpi.com For chloramphenicol, this could involve docking millions of compounds into the ribosomal binding site to find new scaffolds that could be developed into novel antibiotics. mdpi.com

De Novo Design: This approach involves the computational design of novel molecules from scratch. De novo design algorithms can build molecules atom-by-atom or by combining molecular fragments within the constraints of the target's binding site. This can lead to the discovery of completely new chemical entities with the desired activity.

Theoretical Studies on Stereoselectivity in Enzyme Substrate Recognition

The biological activity of chloramphenicol is highly stereospecific, with only the D-threo isomer showing significant antibacterial activity. nih.gov Computational methods can be used to understand the basis for this stereoselectivity.

Enzyme-Substrate Interactions: Molecular modeling can be used to study how different stereoisomers of chloramphenicol interact with metabolizing enzymes like chloramphenicol acetyltransferase (CAT). whiterose.ac.uknih.gov By comparing the binding modes and energies of the different isomers, researchers can explain why one is a better substrate than the others. nih.gov

Rationalizing Stereoselective Metabolism: Such studies are crucial for understanding the stereoselective metabolism of drugs, which can have significant implications for their efficacy and safety. whiterose.ac.uknih.gov

Derivatization Strategies and Design of Novel Analogues Based on the S,s Meta Nitro Chloramphenicol Scaffold

Synthetic Approaches to Diverse (S,S)-meta-nitro-Chloramphenicol Analogues

The synthesis of diverse analogues of this compound often begins with the modification of the parent compound, chloramphenicol (B1208) (CAM), or its synthetic precursors. A common starting point is the chloramphenicol base, which is the amine counterpart of CAM obtained by removing the dichloroacetyl tail. nih.gov This free amine allows for the introduction of various substituents.

One approach involves the acylation of the amine group with different moieties. For instance, coupling with amino acids like glycine, lysine (B10760008), histidine, and ornithine has been explored to create new derivatives. nih.gov Another strategy involves the use of enzymatic reactions. Lipases, for example, have been employed for the selective acylation of the primary hydroxyl group of CAM, offering a greener chemistry approach by avoiding the need for protecting groups. nih.govnih.gov

Solid-phase synthesis has also been a valuable technique, particularly for creating peptide conjugates of the chloramphenicol amine. nih.govmdpi.com This method allows for the systematic building of peptide chains attached to the CAM scaffold. Furthermore, multi-step chemical synthesis pathways have been developed to introduce modifications at various positions of the molecule, including the aromatic ring and the propanediol (B1597323) moiety. google.commdpi.com These synthetic routes often involve protection and deprotection steps to achieve the desired regioselectivity. google.com

For example, a method for synthesizing chloramphenicol from p-chlorobenzaldehyde and nitromethane (B149229) involves several steps: an asymmetric Henry reaction, reaction with formaldehyde, catalytic hydrogenation to form the amino group, followed by nitro substitution and dichloroacetylation. google.com Another synthetic route starts from benzaldehyde (B42025) and 2-nitroethanol, proceeding through a (1R, 2R)-2-nitro-1-phenyl-1,3-propylene glycol intermediate, which is then subjected to hydrogenation, dichloroacetylation, and finally nitration. google.com

Peptide Conjugates and their Influence on Molecular Interactions

The conjugation of peptides to the this compound scaffold has emerged as a significant strategy to probe and influence its interactions with the bacterial ribosome. These peptide conjugates are often synthesized by attaching amino acids or peptide sequences to the chloramphenicol amine. nih.govmdpi.com

These modifications can significantly impact the binding affinity and mode of action of the parent compound. For instance, certain peptide derivatives of chloramphenicol have been shown to interact not only with the peptidyl transferase center (PTC), the primary binding site of chloramphenicol, but also with the nascent peptide exit tunnel (NPET) of the ribosome. msu.runih.gov This dual interaction can enhance the inhibitory effect of the drug. nih.gov

Molecular docking studies have revealed that the peptide moiety can establish specific contacts with ribosomal RNA (rRNA) and ribosomal proteins within the exit tunnel. For example, the peptide fragment of an AcMRL-CAM analogue was found to be surrounded by residues C2610-2612, G2505, U2506, and G2581. msu.ru The nature of the amino acids in the peptide chain is crucial; for example, the presence of alanine, serine, or threonine in the penultimate position of a nascent peptide can stabilize the binding of chloramphenicol. nih.gov

The affinity of these peptide conjugates for the ribosome can be significantly higher than that of the parent chloramphenicol amine. msu.ru Studies have shown that peptide derivatives can exhibit dissociation constants in the micromolar range, representing a substantial increase in binding affinity. msu.ru Cationic tripeptides, such as RAW-CAMA, have demonstrated a particularly high ability to bind to the E. coli ribosome. nih.govmdpi.com This enhanced binding is attributed to additional interactions between the peptide and the ribosome, such as π-interactions between an arginine residue and A2062, and between a tryptophan residue and G2505. nih.govmdpi.com

Systematic Modifications of the Aromatic Ring and Nitro Group Position

Systematic modifications of the aromatic ring and the position of the nitro group in the chloramphenicol structure have been a key area of investigation to understand their role in biological activity.

The position of the nitro group is critical for the antibacterial potency of chloramphenicol. Shifting the nitro group from the para position to the ortho or meta position leads to a decrease or loss of activity. youtube.com This highlights the specific steric and electronic requirements of the ribosomal binding pocket.

Replacement of the p-nitrophenyl ring with other aromatic or heterocyclic systems has been explored. youtube.comnih.gov For instance, analogues with a 1-methylsulfonylpyrrole moiety have shown in vitro activity comparable to thiamphenicol (B1682257), suggesting that alternative aromatic systems can be accommodated in the binding site. nih.gov However, replacement with a bulky nonpolar substituent like an adamantylmethyl group was found to be detrimental to antibacterial activity, likely due to increased molecular size hindering bacterial penetration and improper stacking with C2452 of the 23S rRNA. nih.gov

The nitro group itself has been substituted with various other electron-withdrawing groups. nih.gov One notable example is the replacement of the nitro group with a methylsulfonyl group, resulting in thiamphenicol. nih.gov While thiamphenicol is less potent than chloramphenicol, it does not cause aplastic anemia, a serious side effect associated with the nitro group of chloramphenicol. nih.govasm.org Other modifications have included replacing the nitro group with hydroxylamine (B1172632), nitroso, or hydroxamic acid functional groups, but these analogues generally showed reduced activity compared to chloramphenicol. asm.org

Exploration of Substitutions on the Dichloroacetyl Side Chain and Propanediol Moiety

The dichloroacetyl side chain and the propanediol moiety are crucial for the biological activity of chloramphenicol, and various substitutions have been explored to understand their structure-activity relationships.

The dichloroacetyl group is considered essential for potent antibacterial activity. nih.gov Replacing it with other groups, such as mono- or poly-substituted acetyl groups with fluorine, bromine, or iodine, has generally resulted in less active compounds. nih.gov However, some of these haloacyl-tailed analogues have been utilized as reactive affinity probes to study the chloramphenicol binding site on the ribosome. nih.gov Removal of the dichloroacetyl tail to produce the chloramphenicol base results in a significant loss of inhibitory activity, which can be partially recovered by tethering certain amino acids like ornithine, histidine, and lysine to the free amine group. nih.gov Dichloroacetylation of the free amino groups of these amino acid conjugates can, in some cases, further enhance activity. nih.gov

Modifications to the 2-amino-1,3-propanediol (B45262) moiety are generally associated with a significant loss of biological activity. nih.gov However, some exceptions exist. For instance, esterification of the hydroxyl groups can produce prodrugs that are hydrolyzed in the body to release the active chloramphenicol. nih.gov Bulky substitutions at the 1 and 3 positions of the propanediol backbone are generally detrimental. nih.gov A significant modification in this moiety led to the development of florfenicol (B1672845), where the hydroxyl group at position 3 is replaced by a fluorine atom. nih.gov Florfenicol exhibits a broad spectrum of activity and is effective against some chloramphenicol-resistant strains. nih.gov

Semi-Synthetic Derivatization for Enhanced Mechanistic Probing

Semi-synthetic derivatization of the this compound scaffold has proven to be a powerful tool for enhanced mechanistic probing of its interaction with the ribosome. These approaches often involve the synthesis of analogues designed to act as molecular probes.

One key strategy is the attachment of amino acids or peptides to the chloramphenicol core, creating tools to investigate the nascent peptide exit tunnel (NPET) of the ribosome. mdpi.comnih.gov By systematically varying the length and composition of the attached peptide, researchers can map interactions within the tunnel and understand how the nascent peptide chain influences drug binding and action. mdpi.com These studies have revealed that chloramphenicol's inhibitory action can be context-specific, depending on the amino acid sequence of the growing polypeptide chain. nih.gov

For example, a 10mer chloramphenicol peptide was designed that exerts a dual inhibitory effect, targeting both the peptidyl transferase center (PTC) and the NPET. nih.gov Chemical protection assays and in vitro translation experiments with such derivatives provide detailed information about their binding sites and inhibitory mechanisms. nih.gov These semi-synthetic probes have demonstrated that interactions between the peptide moiety of the conjugate and the ribosomal tunnel can block the progression of the nascent chain, adding a secondary mechanism of inhibition to the classical PTC blockage. nih.gov

Research Perspectives and Future Directions

Development of Advanced Methodologies for Stereoisomer-Specific Research

Chloramphenicol (B1208) (CAP) possesses two chiral centers, resulting in four stereoisomers (D-threo, L-threo, D-erythro, and L-erythro). The introduction of a nitro group at the meta position, as in (S,S)-meta-nitro-Chloramphenicol, further expands the isomeric landscape, creating a total of eight distinct isomeric configurations when considering both meta- and para-nitro substitutions. nih.govresearchgate.net Only the (1R,2R)-p-nitro-substituted isomer (D-threo-chloramphenicol) exhibits significant antibacterial activity. researchgate.netnih.gov This inherent stereoselectivity in biological action necessitates the development of advanced analytical methods capable of accurately discriminating between these closely related molecules.

The challenge lies in the fact that isomers often produce the same precursor ion in mass spectrometry, making differentiation difficult with standard techniques. wur.nl While reverse-phase liquid chromatography combined with tandem mass spectrometry (RP-LC-MS/MS) can distinguish between some isomers, it is unable to separate all eight, particularly the enantiomeric pairs like RR-p-CAP and SS-p-CAP. researchgate.netwur.nl

To overcome this, significant research has focused on chiral liquid chromatography (chiral LC). Methodologies using chiral stationary phases, such as α1-acid glycoprotein (B1211001) (AGP) columns, have proven successful in achieving baseline or near-baseline separation of all eight isomers. nih.govwur.nl These methods often require careful optimization of isocratic elution conditions and may involve extensive sample clean-up procedures, especially for complex matrices like urine, to prevent matrix effects from compromising chromatographic resolution. nih.gov The successful application of chiral LC-MS/MS provides a powerful tool for isomer-specific confirmatory analysis, which is crucial for studying the metabolism, environmental fate, and specific biological activity of individual isomers like this compound. nih.govwur.nl

Further research has also highlighted the stereoselective nature of bacterial metabolism. Studies using specific enantiomers, such as R,R-(-)-chloramphenicol and S,S-(+)-chloramphenicol, have shown that environmental bacterial strains can preferentially metabolize the naturally occurring R,R-(-) isomer via enzymes like chloramphenicol acetyltransferase, while the S,S-(+) enantiomer remains largely untransformed. frontiersin.org This underscores the importance of stereoisomer-specific research methodologies to understand bacterial resistance and biotransformation pathways fully.

Table 1: Analytical Methodologies for Chloramphenicol Isomer Discrimination

| Methodology | Isomers Targeted | Key Findings & Limitations | References |

|---|---|---|---|

| Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) | All 8 isomers (meta- and para-nitro substituted) | Can distinguish between meta- and para-isomers and between RR/SS and RS/SR pairs based on fragmentation patterns. However, it cannot separate enantiomers (e.g., RR-p-CAP from SS-p-CAP). | researchgate.netwur.nl |

| Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS) | All 8 isomers | Achieves (near) baseline separation of all isomers, including enantiomers, using a chiral stationary phase (e.g., α1-acid glycoprotein). It is considered a definitive method for isomer-specific analysis. | nih.govwur.nl |

| Stereoselective Metabolism Studies | R,R-(-)-chloramphenicol and S,S-(+)-chloramphenicol | Demonstrates that bacterial enzymes can preferentially metabolize one enantiomer over the other, highlighting stereoselectivity as a resistance mechanism. | frontiersin.org |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

Understanding the complete mechanism of action and resistance to chloramphenicol and its analogs requires a systems-level perspective. The integration of multiple "omics" disciplines—such as proteomics, metagenomics, and metatranscriptomics—provides a powerful framework for a comprehensive elucidation of these complex biological processes. nih.govtu-dresden.deresearchgate.net

Integrated multi-omics studies on microbial consortia have been instrumental in discovering novel biotransformation pathways for chloramphenicol. nih.govtu-dresden.de One such study identified isomerization at the C2 carbon as a previously unknown metabolic pathway, which represents a new form of bacterial resistance. Since only the 1R,2R stereoisomer of chloramphenicol has significant antibacterial activity, its conversion to other stereoisomers effectively inactivates the drug. nih.gov These studies have also mapped out other biotransformation steps, including oxidation and acetylation, and identified the specific enzymes and microbial species responsible for each step within a community. nih.govtu-dresden.de

Proteomics, the large-scale study of proteins, has been particularly valuable in identifying specific proteins associated with chloramphenicol resistance. acs.orgnih.govnih.gov Comparative proteomic analyses of chloramphenicol-resistant and susceptible Escherichia coli strains have revealed that outer membrane proteins such as TolC, OmpT, OmpC, and OmpW are critically altered in resistant bacteria, suggesting they are potential targets for new drug design. acs.org Furthermore, proteomics can identify the expression of resistance enzymes like chloramphenicol acetyltransferases (CATs), which inactivate the drug through acetylation. researchgate.net

Beyond identifying individual components, multi-omics approaches can unravel complex interactions in drug response. For instance, combining metabolomics and transcriptomics with pharmacodynamic modeling has been used to study the synergistic effects of chloramphenicol in combination therapies. nih.gov This approach revealed that chloramphenicol can downregulate genes and metabolites related to lipid A modification in Klebsiella pneumoniae, thereby limiting the emergence of resistance to other antibiotics like polymyxin (B74138) B. nih.gov Such insights are crucial for understanding how antibiotics function within a complex biological system and for developing more effective combination treatments.

Table 2: Key Findings from Multi-Omics Studies on Chloramphenicol

| Omics Approach | Organism/System | Key Findings | References |

|---|---|---|---|

| Integrated Metagenomics, Metatranscriptomics, Proteomics | Activated Sludge Microbial Consortium | Discovered a novel isomerization pathway at C2 of chloramphenicol as a new resistance mechanism. Identified specific enzymes and microbes involved in multi-step biotransformation. | nih.govtu-dresden.de |

| Comparative Proteomics | Escherichia coli | Identified differentially expressed outer membrane proteins (TolC, OmpC, OmpT, OmpW) linked to chloramphenicol resistance. | acs.org |

| Metabolomics & Transcriptomics with Pharmacodynamic Modeling | Klebsiella pneumoniae | Showed that chloramphenicol downregulates lipid A modification pathways, increasing bacterial sensitivity to polymyxin B in combination therapy. | nih.gov |

| Functional Metagenomics & Proteomics | Environmental Bacteria | Provides a pipeline to identify novel resistance genes and their corresponding proteins from diverse environmental sources. | researchgate.net |

Rational Design Principles for Modulating Ribosomal Interactions and Overcoming Resistance at the Molecular Level

The primary target of chloramphenicol is the peptidyl transferase center (PTC) located on the 50S subunit of the bacterial ribosome. pnas.orgmdpi.commdpi.com By binding within the A-site cleft of the PTC, it physically obstructs the proper accommodation of incoming aminoacyl-tRNA, thereby inhibiting peptide bond formation. pnas.orgmdpi.com However, the emergence of resistance, often through enzymatic modification of the drug or mutations at the binding site, necessitates the rational design of new derivatives that can overcome these mechanisms. researchgate.netpnas.org

Future design principles are based on a detailed molecular understanding of these ribosomal interactions, with several key strategies emerging:

Exploiting Adjacent Binding Pockets: While the core amphenicol structure binds to the PTC, modifying the drug with extended chemical moieties can allow it to interact with adjacent regions, such as the nascent peptide exit tunnel (NPET). mdpi.comosti.gov For example, semi-synthetic triphenylphosphonium (TPP) analogs of chloramphenicol have been developed where the TPP tail extends into the exit tunnel, establishing multiple new interactions with the rRNA. mdpi.com This dual-site interaction—targeting both the PTC and the exit tunnel—can lead to significantly higher binding affinity and greater inhibitory potency compared to the parent compound. mdpi.com Similarly, amino acid analogs of chloramphenicol can orient their amino acid moiety towards the NPET, establishing unique, compound-specific interactions that can enhance binding. osti.govosti.govnih.gov

Overcoming Enzymatic Inactivation: A prevalent resistance mechanism is the enzymatic acetylation of chloramphenicol's hydroxyl groups by chloramphenicol acetyltransferase (CAT), which renders the drug unable to bind to the ribosome. researchgate.net A rational design approach to circumvent this is glycosylation. By attaching sugar moieties to the hydroxyl groups, new chloramphenicol glycoside derivatives have been synthesized that are completely resistant to the action of CAT. nih.gov These derivatives can act as prodrugs, remaining stable and inactive until a specific glycosidase at the site of infection releases the active chloramphenicol. nih.gov

Homodimerization to Target Multiple Sites: Early studies identified both a high-affinity and a low-affinity binding site for chloramphenicol on the ribosome. nih.gov This has led to the design of chloramphenicol homodimers, where two chloramphenicol molecules are connected by a flexible linker of optimal length. nih.gov The rationale is that the binding of the first unit to the high-affinity site will increase the effective local concentration of the second unit, facilitating its binding to the low-affinity site. This strategy has been shown to improve tolerance against modifying enzymes and enhance antibacterial activity against resistant strains. nih.gov

These rational design principles, grounded in the structural biology of the ribosome, offer promising avenues for developing next-generation antibiotics based on the chloramphenicol scaffold that can effectively combat resistant pathogens. mdpi.comosti.gov

Table 3: Rational Design Strategies for Chloramphenicol Analogs

| Design Principle | Example Analog | Mechanism of Improved Action | Outcome | References |

|---|---|---|---|---|

| Extension into Peptide Exit Tunnel | Triphenylphosphonium (TPP) Analogs | The TPP tail extends from the PTC into the exit tunnel, making additional van der Waals contacts with rRNA. | ~5-fold stronger binding affinity and higher in vitro inhibitory potency than chloramphenicol. | mdpi.com |

| Extension into Peptide Exit Tunnel | Amino Acid Analogs (e.g., L-histidyl) | The amino acid moiety orients toward the exit tunnel, establishing new, specific interactions with rRNA nucleotides. | Up to 10-fold higher binding affinity than chloramphenicol. | osti.govosti.govnih.gov |

| Circumventing Enzymatic Inactivation | Glycoside Derivatives | Glycosylation of hydroxyl groups prevents acetylation by Chloramphenicol Acetyltransferase (CAT). | Complete resistance to CAT action; efficacy against resistant strains like MRSA and E. coli ESBL. | nih.gov |

| Targeting Multiple Ribosomal Sites | Homodimers | Two chloramphenicol units linked together are designed to occupy both high- and low-affinity binding sites simultaneously. | Improved tolerance against modifying enzymes and enhanced activity against some resistant strains. | nih.gov |

Q & A

Q. How can researchers ensure reproducibility in stereoselective synthesis protocols?

- Methodology : Publish detailed step-by-step procedures with exact molar ratios, reaction times, and purification thresholds (e.g., ≥95% enantiomeric excess). Share raw chromatographic data and spectral libraries in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.